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Executive Summary

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody
of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and
non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on
activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell
proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable
safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were
hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a
comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action,
efficacy in various cancer models, and safety profile, supported by experimental protocols and
data visualizations.

Mechanism of Action

ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with
the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of
action:

e Agonistic Activation of CD137 Signaling: ADG106 activates the CD137 receptor in a manner
that mimics the natural ligand. This activation is critically dependent on cross-linking by Fc-
gamma receptors (FcyR), particularly FcyRIIB, which are often present on immune cells
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within the tumor microenvironment. This dependency ensures that T-cell activation is
localized to the tumor site, potentially minimizing systemic side effects. Upon activation,
CD137 signaling promotes the proliferation, survival, and effector function of T cells.

» Blockade of CD137L Reverse Signaling: By blocking the interaction between CD137 and its
ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be
expressed on tumor cells.

This mechanism enhances anti-tumor T-cell responses, including increased infiltration and
expansion of CD4+ and CD8+ T cells within the tumor.
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Caption: Mechanism of ADG106 action on T-cells.

Preclinical Efficacy

The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo
preclinical models.

In Vitro Activity

ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its
direct evaluation in various animal models. In functional assays, ADG106 has been shown to
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co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector

cytokines like interferon-gamma (IFN-y). This activity is dependent on FcyR-mediated

crosslinking, highlighting a key safety feature.

Parameter Species Value Citation
Binding Affinity (KD) Human 3.73nM

Cynomolgus Monkey 477 nM

Rat 14.7 nM

Mouse 21.5nM

Binding to Activated T-

Cells (EC50) Human CD4+ 0.158 - 0.258 nM

Human CD8+ 0.193-0.291 nM

Functional Activity

NF-kB Activation

Agonistic activity
superior to
utomilumab but less

potent than urelumab

T-Cell Activation

Enhances T-cell
proliferation and IFN-y
secretion in the
presence of anti-CD3

stimulation

In Vivo Anti-Tumor Efficacy

ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple

syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth

inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into

the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific

memory response, protecting animals from tumor rechallenge.
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Model

Treatment

Outcome Citation

H22 Liver Cancer

ADG106 Monotherapy

Significant, dose-
dependent tumor

growth inhibition

CT26 Colon Cancer

ADG106 Monotherapy

Significant, dose-
dependent tumor
growth inhibition;
induced anti-tumor

memaory response

EMT®6 Breast Cancer

ADG106 Monotherapy

Significant, dose-
dependent tumor
growth inhibition

Lewis Lung Cancer

ADG106 + anti-PD-1

Synergistic and
enhanced anti-tumor
effect compared to

either monotherapy

Various Models

ADG106 + various

agents

Synergistic effects
with anti-PD-L1, anti-
CTLA-4,
chemotherapy
(Cisplatin, Docetaxel),
targeted therapy
(Rituximab), and

radiation

Experimental Protocols

3.3.1 In Vitro NF-kB Activation Assay

e Cell Lines: Human CD137-expressing NF-kB-luciferase Jurkat reporter cells and CHO-K1

cells expressing human FcyRIIB were used.

o Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a

20:1 ratio.
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» Stimulation: Cells were stimulated for 6 hours with serially diluted concentrations of ADG106
or control antibodies.

e Readout: Activation of the NF-kB signaling pathway was quantified by measuring luciferase
activity using a bioluminescence assay.

3.3.2 In Vivo Syngeneic Tumor Model Studies
¢ Animal Model: 6- to 7-week-old BALB/c or C57BL/6 mice were used.

e Tumor Inoculation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g.,
H22, CT26, EMT®6, or Lewis lung cancer cells).

o Treatment: Once tumors were established, mice received intraperitoneal (i.p.) injections of
ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a
week for 2-3 weeks.

e Monitoring: Tumor volumes were monitored regularly.

o Endpoint Analysis: At the end of the study, tumors could be excised for analysis, such as
immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a
complete response were rechallenged with the same tumor cells at a later date without
further treatment.
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Caption: Generalized workflow for in vivo efficacy studies.
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Preclinical Safety and Toxicology

A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity,
particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in
multiple species.

In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by
normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology.
This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been
reported to cause liver toxicity.

Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and
cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level
(NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or
other adverse effects observed.

Species Dosing NOAEL Key Findings Citation

No increase in

10 mg/kg, once ALT/AST,; No
Mouse weekly for 3 Not specified immune cell
weeks infiltration in the

liver

No treatment-
29-day weekly
Rat > 100 mg/kg related adverse
repeat dose
effects

No treatment-
Cynomolgus 29-day weekly
> 200 mg/kg related adverse
Monkey repeat dose
effects

Experimental Protocols
4.1.1 Repeat-Dose Toxicity Study in Mice

o Animal Model: Normal BALB/c mice were used.
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o Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0
mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).

e Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0,
7, and 14).

e Endpoint: On day 28, animals were euthanized.

« Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for
histopathology analysis to assess for immune cell infiltration and other signs of toxicity.

Conclusion

The preclinical data for ADG106 strongly support its development as a cancer immunotherapy
agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance
between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates
robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a
single agent and in combination with other standard-of-care therapies. Crucially, extensive
toxicology studies in rodents and non-human primates have not revealed the significant liver
toxicities that have hindered other CD137 agonists. These promising preclinical findings have
paved the way for clinical evaluation, where ADG106 continues to be investigated.
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[https://www.benchchem.com/product/b12384013#preclinical-data-on-adg106-safety-and-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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